molecular formula C21H30O6 B584798 2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid CAS No. 75879-78-6

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid

Cat. No.: B584798
CAS No.: 75879-78-6
M. Wt: 378.465
InChI Key: KZENJDWRIKLICU-PEIJZJCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid is a corticosteroid derivative known for its anti-inflammatory properties. It is synthesized based on the antedrug concept, which aims to create compounds with local activity and minimal systemic toxicity . The molecular formula of this compound is C21H30O6, and it has a molecular weight of 378.46 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid involves multiple steps, starting from hydrocortisone. One common method includes the reduction of hydrocortisone followed by carboxylation. The reduction can be achieved using reagents like sodium borohydride (NaBH4) under controlled conditions. The carboxylation step typically involves the use of carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving rigorous control of reaction conditions and purification steps. Techniques such as crystallization and chromatography are commonly used to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate hydrocortisone .

Scientific Research Applications

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid has a wide range of applications in scientific research:

Mechanism of Action

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid exerts its effects by binding to the glucocorticoid receptor. This receptor-ligand complex then translocates to the cell nucleus, where it interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to the inhibition of phospholipase A2 and NF-kappa B, resulting in reduced production of pro-inflammatory cytokines and other inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its balance of local anti-inflammatory activity and minimal systemic toxicity. This makes it particularly useful in topical formulations where localized action is desired without significant systemic absorption .

Properties

IUPAC Name

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h9,13-17,23-24,27H,3-8,10H2,1-2H3,(H,25,26)/t13-,14-,15-,16+,17?,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZENJDWRIKLICU-PEIJZJCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(C(=O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(C(=O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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